molecular formula C10H12F3NO B2432694 (4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol CAS No. 1427014-37-6

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B2432694
CAS No.: 1427014-37-6
M. Wt: 219.207
InChI Key: LAWPLAHCDQIPMZ-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol is an organic compound that features a trifluoromethyl group, a dimethylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts to facilitate the formation of the trifluoromethylated intermediate . The reaction conditions often include the use of radical initiators and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The dimethylamino group may contribute to the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)-3-(trifluoromethyl)phenyl)methanol: Similar structure but with the trifluoromethyl group in a different position.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, exhibiting different reactivity and applications.

Uniqueness

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(dimethylamino)-2-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14(2)8-4-3-7(6-15)9(5-8)10(11,12)13/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPLAHCDQIPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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